molecular formula C10H24O2Si B8263843 2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol

2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol

Cat. No.: B8263843
M. Wt: 204.38 g/mol
InChI Key: SCFSQZCAUPSTCI-UHFFFAOYSA-N
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Description

2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol is a silyl-protected alcohol featuring a tert-butyldimethylsilyl (TBS) ether group at the 2-position of a 2-methylpropan-1-ol backbone. This compound is commonly used in organic synthesis as a protected alcohol intermediate, leveraging the TBS group’s stability under basic and mildly acidic conditions. Its branched structure introduces steric effects, influencing reactivity and selectivity in synthetic pathways.

Preparation Methods

The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol typically involves the reaction of tert-butyldimethylsilyl chloride with 2-methylpropan-1-ol in the presence of a base such as imidazole or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

2-methylpropan-1-ol+tert-butyldimethylsilyl chlorideThis compound\text{2-methylpropan-1-ol} + \text{tert-butyldimethylsilyl chloride} \rightarrow \text{this compound} 2-methylpropan-1-ol+tert-butyldimethylsilyl chloride→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups using reagents such as tetrabutylammonium fluoride (TBAF).

Common reagents and conditions used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and TBAF for deprotection of the TBDMS group. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:

    Protecting Group: The TBDMS group is used to protect hydroxyl groups during multi-step synthesis, allowing for selective reactions at other functional groups.

    Synthesis of Complex Molecules: It is used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.

    Biological Studies: The compound is used in the preparation of biologically active molecules, aiding in the study of their mechanisms of action and interactions with biological targets.

Mechanism of Action

The mechanism by which 2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted reactions. This allows for selective reactions at other functional groups in the molecule. The deprotection of the TBDMS group can be achieved using fluoride ions, which cleave the silyl ether linkage, regenerating the free hydroxyl group.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

  • (S)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-1-ol (26): This positional isomer (TBS group at C3 instead of C2) was synthesized via DiBAl-H reduction of a methyl ester, yielding 92% as a colorless oil .

Stereoisomers and Functional Group Variations

  • (R)-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol: Lacking the 2-methyl group, this compound has reduced steric bulk, evidenced by its predicted density (0.876 g/cm³) and solubility in chloroform and methanol . The absence of branching may enhance its solubility but reduce steric shielding of the hydroxyl group.
  • The added amino group introduces basicity, enabling participation in hydrogen bonding or catalysis .

Chain-Length and Functional Diversity

  • 7-((tert-Butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol :
    This compound features a conjugated diyne system and a longer carbon chain. The TBS group stabilizes the terminal alcohol, while the rigid triple bonds enable applications in click chemistry or polymer synthesis .
  • (2S,4S)-5-((tert-Butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol (28) :
    With multiple methyl branches and stereocenters, this derivative demonstrates the role of chirality in silyl ether applications, such as asymmetric catalysis or chiral stationary phases. Its synthesis achieved 81% yield via borane-ammonia complex reduction .

Physical and Chemical Properties

Property 2-[(TBS)oxy]-2-methylpropan-1-ol (Target) (R)-2-[(TBS)oxy]propan-1-ol 2-Amino-3-[(TBDPS)oxy]-2-methylpropan-1-ol
Molecular Weight (g/mol) ~190.36 (estimated) 190.36 343.54
Density (g/cm³) N/A 0.876 (predicted) N/A
Solubility Likely low in polar solvents Chloroform, methanol Likely low due to TBDPS group
Key Functional Groups TBS ether, 2-methyl branch TBS ether TBDPS ether, amino group

Biological Activity

2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol (commonly known as TBDMS-protected alcohol) is a silyl ether derivative widely utilized in organic synthesis, particularly in the protection of hydroxyl groups. This compound plays a significant role in various biological and pharmaceutical applications due to its unique structural properties and reactivity.

  • Molecular Formula : C10H24O2Si
  • Molecular Weight : 204.38 g/mol
  • SMILES Notation : CC(C)(C)Si(C)OC(C)(C)CO
  • InChI : InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-10(4,5)8-11/h11H...

These properties indicate that the compound is a tertiary alcohol with a bulky silyl protecting group, which influences its biological activity and chemical reactivity.

The biological activity of this compound is primarily attributed to its ability to act as a protecting group for hydroxyl functionalities during multi-step organic syntheses. The TBDMS group provides steric hindrance, preventing unwanted reactions while allowing selective transformations at other sites within the molecule. Upon deprotection, the free hydroxyl group can engage in further chemical reactions, such as nucleophilic substitutions or condensations.

1. Pharmaceutical Synthesis

TBDMS-protected alcohols are extensively used in the synthesis of pharmaceuticals. The protection of hydroxyl groups allows for the synthesis of complex molecules that are crucial in drug development. For instance, it serves as an intermediate in synthesizing compounds with potential therapeutic effects against various diseases.

2. Antioxidant Activity

Research indicates that compounds with similar silyl ether structures exhibit antioxidant properties. The presence of the tert-butyldimethylsilyl group may enhance stability and reactivity towards free radicals, contributing to potential protective effects against oxidative stress in biological systems.

3. Biochemical Assays

The compound has been utilized in biochemical assays to evaluate enzyme activities and interactions. Its stability under physiological conditions makes it suitable for studying enzyme kinetics and mechanisms.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of TBDMS-protected compounds in cellular models exposed to oxidative stress. Results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

CompoundROS Reduction (%)Cell Viability (%)
TBDMS-Alcohol45%75%
Control10%50%

Case Study 2: Pharmaceutical Synthesis

In a synthetic pathway for a novel anti-cancer drug, TBDMS-protected intermediates were successfully employed to enhance yield and selectivity during multi-step reactions. The use of TBDMS allowed for efficient deprotection and subsequent functionalization without compromising the integrity of sensitive functional groups.

Research Findings

Recent research highlights the versatility of this compound in various synthetic applications:

  • Selective Protection : The TBDMS group has been shown to provide superior protection compared to other silyl groups (e.g., trimethylsilyl), particularly in complex organic syntheses involving multiple functional groups.
  • Stability Under Physiological Conditions : Studies have demonstrated that TBDMS-protected compounds maintain stability under biological conditions, making them suitable for drug formulation and delivery systems.

Q & A

Q. Basic: What are the common synthetic routes for preparing 2-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol?

Methodological Answer:
The compound is typically synthesized via reduction of ester precursors using agents like diisobutylaluminum hydride (DiBAl-H). For example, methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate (25) was reduced with DiBAl-H (2.5 equiv) in CH2_2Cl2_2 at −78°C, followed by warming to −40°C and quenching with MeOH and aqueous potassium sodium tartrate. Purification via column chromatography yields the product as a colorless oil in 92% yield . Key considerations include strict temperature control and stoichiometric excess of the reducing agent to ensure complete conversion.

Q. Basic: How is the structure of this compound confirmed?

Methodological Answer:
Structural confirmation relies on spectroscopic techniques:

  • 1H NMR : Signals for tert-butyldimethylsilyl (TBDMS) protons (δ ~0.1–0.2 ppm for Si–CH3_3, δ ~0.9 ppm for C(CH3_3)3_3) and hydroxyl protons (broad peak at δ ~2.5–3.5 ppm).
  • 13C NMR : Resonances for silyl carbons (δ ~−5 to 5 ppm for Si–CH3_3, δ ~25 ppm for C(CH3_3)3_3).
  • HR-MS : Exact mass matching the molecular formula (e.g., C10_{10}H24_{24}O2_2Si requires m/z 228.1543 [M+H]+).
    These methods, combined with FT-IR for hydroxyl (ν ~3200–3600 cm1^{-1}) and silyl ether (ν ~1250 cm1^{-1}) groups, ensure unambiguous identification .

Q. Advanced: How can researchers resolve contradictions in NMR data for TBDMS-protected alcohols?

Methodological Answer:
Inconsistent NMR signals often arise from:

  • Deuterated solvent interactions : Ensure solvents (e.g., CDCl3_3) are anhydrous to prevent hydrolysis of the TBDMS group.
  • Impurities : Use preparative chromatography (e.g., hexane:ethyl acetate gradients) to isolate pure products, as seen in the purification of ethyl anti/syn diastereomers .
  • Stereochemical effects : For chiral centers, employ chiral shift reagents or derivatization (e.g., Mosher’s ester) to resolve overlapping signals .

Q. Advanced: What reaction conditions preserve the TBDMS group during multi-step syntheses?

Methodological Answer:
The TBDMS group is acid-labile but stable under basic and mild oxidative conditions. For example, in the synthesis of (2S,4S)-5-((tert-butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol, the TBDMS ether remained intact during borane-ammonia complex reductions at 0°C and subsequent quenching with aqueous NH4_4Cl. Avoid protic acids (e.g., HCl) and strongly nucleophilic environments (e.g., fluoride ions) to prevent cleavage .

Q. Advanced: How is this compound utilized in peptide synthesis?

Methodological Answer:
The TBDMS group protects hydroxyl moieties in peptide intermediates, enabling selective functionalization. For instance, in azide-functionalized pyrrolidine derivatives, the TBDMS-protected alcohol was retained during azidation and coupling reactions, ensuring regioselective modification. Post-synthesis, the group is cleaved using tetrabutylammonium fluoride (TBAF) . This strategy is critical for synthesizing complex targets like nucleotide analogs .

Q. Advanced: What strategies optimize reaction yields in TBDMS-protected alcohol syntheses?

Methodological Answer:

  • Stoichiometry : Use 2.5–3.0 equiv of reducing agents (e.g., DiBAl-H) to ensure complete ester-to-alcohol conversion .
  • Solvent choice : Polar aprotic solvents (e.g., THF, CH2_2Cl2_2) enhance reaction homogeneity and reduce side reactions.
  • Temperature control : Maintain cryogenic conditions (−78°C to −40°C) during sensitive steps (e.g., reductions) to prevent over-reaction or decomposition .

Q. Basic: How is the TBDMS group introduced into alcohol precursors?

Methodological Answer:
The TBDMS group is typically installed via silylation of alcohols using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) in anhydrous DMF or CH2_2Cl2_2. For example, methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate (25) was synthesized by protecting the hydroxyl group of a propanol precursor with TBDMSCl, followed by esterification .

Q. Advanced: How can researchers address challenges in purifying TBDMS-protected alcohols?

Methodological Answer:

  • Column chromatography : Use silica gel with hexane:ethyl acetate (e.g., 4:1) for oily products, as demonstrated in the isolation of diastereomeric ethyl esters .
  • Derivatization : Convert alcohols to crystalline derivatives (e.g., acetates) for easier isolation, then cleave the derivative post-purification.
  • Avoid aqueous workup : Minimize exposure to water during extraction to prevent premature TBDMS deprotection .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-10(4,5)8-11/h11H,8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFSQZCAUPSTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(tert-butyldimethylsilyloxy)-2-methylpropanoate (1.00 g, 4.30 mmol) in hexanes (15 mL) at about −78° C. was added DIBAL-H (1.0 M in hexanes, 9.47 mL, 9.47 mmol) drop-wise over about 5 min. The solution was stirred at about −78° C. for about 5 min and the cooling bath was removed. The solution was warmed to ambient temperature and stirred for about 1 h. The reaction was then re-cooled to about 0° C. and was quenched with the slow addition of a saturated solution of sodium potassium tartrate (about 20 mL). The thick suspension was stirred at ambient temperature for about 2 h until the two layers were clear. The layers were separated and the aqueous layer was extracted with DCM (2×50 mL). The combined organic extracts were washed with water and brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give as the title compound (0.73 g, 83%) as a colorless oil: 1H NMR (CDCl3) δ 3.32 (s, 2H), 1.24 (s, 6H), 0.88 (d, J=2.9, 9H), 0.12 (d, J=3.2, 6H).
Name
methyl 2-(tert-butyldimethylsilyloxy)-2-methylpropanoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.47 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
83%

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